

7,8-Dimethoxycoumarin chemical and physical

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properties

Compound of Interest

Compound Name: 7,8-Dimethoxycoumarin

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An In-Depth Technical Guide to **7,8-Dimethoxycoumarin**: Chemical and Physical Properties for Researchers

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, and relevant experimental protocols for **7,8-Dimethoxycoumarin**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural coumarin compound. **7,8-Dimethoxycoumarin**, also known as Daphnetin dimethyl ether, is a natural product found in plants such as Artemisia caruifolia and various Citrus species[1]. It has garnered scientific interest for its antioxidant and anti-inflammatory activities[2].

## **Chemical and Physical Properties**

The fundamental chemical and physical characteristics of **7,8-Dimethoxycoumarin** are summarized below. Data for closely related isomers are provided for comparative context where specific experimental values for the **7,8-isomer** are not readily available.



Property	Value	Source
IUPAC Name	7,8-dimethoxychromen-2-one	[3]
Synonyms	Daphnetin dimethyl ether	[1]
CAS Number	2445-80-9	[3]
Molecular Formula	C11H10O4	[3]
Molecular Weight	206.19 g/mol	[3]
Appearance	Solid, powder (typical for coumarins)	
Melting Point	145.50 °C (for 6,7-dimethoxycoumarin)	[4]
Boiling Point	369.24 °C (estimated for 6,7-dimethoxycoumarin)	[4]
Solubility	Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.	[5][6]

# **Spectral Data**

Spectroscopic data is crucial for the identification and characterization of **7,8- Dimethoxycoumarin**. The following table summarizes key spectral information.



Spectroscopic Technique	Data Highlights	Source
<sup>13</sup> C NMR	Chemical shifts available in spectral databases.	[7]
Mass Spectrometry	MS-MS data available; Precursor [M+H]+: 207.0652.	[3]
UV-Visible (UV-Vis)	UV-Vis absorption spectra for coumarin derivatives are well-documented and influenced by substitution patterns and solvent.	[8][9]
Infrared (IR)	IR spectra of coumarins typically show a strong, sharp band for C=O stretching (around 1650-1700 cm <sup>-1</sup> ) and bands for C-O and aromatic C=C stretching.	[8][10]

# **Experimental Protocols**

This section details methodologies for the synthesis of **7,8-Dimethoxycoumarin** and for a key biological assay used to investigate its anti-inflammatory mechanism.

# Synthesis of 7,8-Dimethoxycoumarin via Pechmann Condensation and Methylation

The synthesis of coumarins is often achieved through the Pechmann condensation, which involves the reaction of a phenol with a  $\beta$ -ketoester under acidic conditions[2][11]. To obtain **7,8-Dimethoxycoumarin**, a two-step process is typically employed:

- Step 1: Pechmann Condensation to form 7,8-Dihydroxycoumarin (Daphnetin)
  - Reactants: Pyrogallol (1,2,3-trihydroxybenzene) and an appropriate β-ketoester (e.g., ethyl acetoacetate) are used as starting materials.



 Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or a Lewis acid like aluminum chloride, is required to facilitate the condensation and subsequent cyclization[2] [12].

#### Procedure:

- 1. Equimolar amounts of pyrogallol and the  $\beta$ -ketoester are mixed.
- 2. The mixture is cooled in an ice bath, and the acid catalyst is added slowly with constant stirring.
- 3. The reaction mixture is stirred, often at a slightly elevated temperature (e.g., 35°C), for several hours to ensure completion[13].
- 4. Upon completion, the reaction mixture is poured into crushed ice, leading to the precipitation of the crude 7,8-dihydroxycoumarin product.
- 5. The precipitate is collected by vacuum filtration, washed thoroughly with water to remove the acid, and then dried. Purification can be achieved by recrystallization from a suitable solvent like ethanol.
- Step 2: Dimethylation of Daphnetin
  - Reactants: The synthesized 7,8-dihydroxycoumarin and a methylating agent, such as dimethyl sulfate.
  - Base: A weak base, typically potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl groups, facilitating the methylation reaction.
  - Solvent: An inert polar aprotic solvent like acetone is commonly used.
  - Procedure:
    - 1. 7,8-dihydroxycoumarin is dissolved in acetone, and potassium carbonate is added to the mixture.
    - 2. Dimethyl sulfate is added, and the mixture is refluxed for several hours until the reaction is complete (monitored by TLC).



- 3. After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.
- 4. The solvent is removed from the filtrate under reduced pressure.
- 5. The resulting crude **7,8-Dimethoxycoumarin** is purified, typically by column chromatography on silica gel, to yield the final product.

# Western Blot Analysis of NF-κB and MAPK Signaling in HaCaT Cells

**7,8-Dimethoxycoumarin** has been shown to inhibit the expression of pro-inflammatory cytokines by targeting the NF- $\kappa$ B and MAPK signaling pathways in human keratinocyte (HaCaT) cells stimulated with Tumor Necrosis Factor-alpha (TNF- $\alpha$ )[2]. The following protocol outlines the Western blot procedure to assess the phosphorylation status of key proteins in these pathways.

- Cell Culture and Treatment:
  - Human keratinocyte (HaCaT) cells are cultured in a suitable medium (e.g., DMEM)
     supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Cells are seeded in culture dishes and grown to a suitable confluency (e.g., 3 x 10<sup>5</sup> cells/well in a 60-mm dish)[2].
  - Prior to treatment, the growth medium is removed. Cells are pre-treated with various concentrations of 7,8-Dimethoxycoumarin (e.g., 0.05, 0.1, 0.2 mM) in serum-free medium for a specified time (e.g., 1 hour).
  - Inflammation is induced by adding TNF-α (e.g., 50 ng/mL) to the medium, and the cells are incubated for an additional period (e.g., 30 minutes).
- Protein Extraction:
  - After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).

## Foundational & Exploratory





- Cells are lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation status[2].
- The cell lysates are scraped and collected into microcentrifuge tubes.
- The lysates are centrifuged at high speed (e.g., 15,000 rpm) at 4°C for 20 minutes to pellet cell debris[2]. The supernatant containing the total protein extract is carefully transferred to a new tube.
- Protein concentration is determined using a standard protein assay (e.g., BCA or Bradford assay).
- SDS-PAGE and Western Blotting:
  - Equal amounts of protein from each sample are mixed with Laemmli sample buffer and denatured by heating.
  - The protein samples are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) for electrophoretic separation based on molecular weight.
  - The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF)
     or nitrocellulose membrane.
  - The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) to prevent non-specific antibody binding.
  - The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, p65, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38)[14][15][16].
  - The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
  - After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system[16].

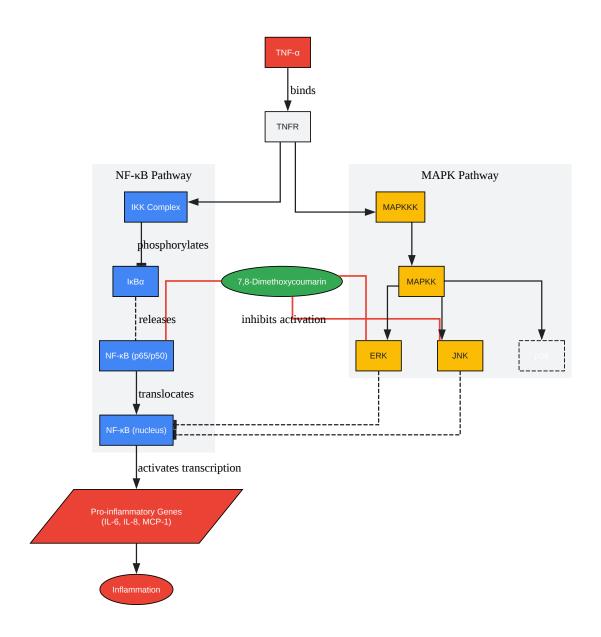


 The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels to determine the activation status of the signaling pathways.

# **Biological Activity and Signaling Pathway**

**7,8-Dimethoxycoumarin** exerts its anti-inflammatory effects by modulating key intracellular signaling cascades. In TNF-α-stimulated keratinocytes, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK)[2]. This dual inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory mediators like IL-6, IL-8, and MCP-1, thereby mitigating the inflammatory response[2].





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Caption: Mechanism of 7,8-Dimethoxycoumarin's anti-inflammatory action.



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